molecular formula C17H19N5O B5738931 1-(2,4-dimethylphenyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine

1-(2,4-dimethylphenyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B5738931
M. Wt: 309.4 g/mol
InChI Key: FZUGOWKTCZIZRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dimethylphenyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of pyrazolopyrimidines and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine involves the inhibition of CDK2. CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis. This compound binds to the ATP-binding site of CDK2 and prevents its activation. This leads to the inhibition of the phosphorylation of retinoblastoma protein (Rb), which is a key regulator of the G1/S transition in the cell cycle.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of tumor xenografts in animal models. This compound has been shown to have low toxicity and high selectivity towards CDK2, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2,4-dimethylphenyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine in lab experiments include its high potency and selectivity towards CDK2. It has been shown to have low toxicity and can be used at low concentrations. The limitations of using this compound include its limited solubility in water and its potential for off-target effects. It is important to use this compound at appropriate concentrations and to perform appropriate controls to ensure its specificity towards CDK2.

Future Directions

There are several future directions for the use of 1-(2,4-dimethylphenyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine in scientific research. One direction is to further investigate its potential applications in cancer therapy. This compound could be used in combination with other CDK2 inhibitors or with other chemotherapeutic agents to improve their efficacy. Another direction is to investigate its potential applications in other diseases such as Alzheimer's disease and Parkinson's disease, where CDK2 has been implicated in their pathogenesis. Finally, further studies are needed to investigate the potential off-target effects of this compound and to identify new targets for cancer therapy.

Synthesis Methods

The synthesis of 1-(2,4-dimethylphenyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine involves the reaction between 2,4-dimethylphenylhydrazine and 4-(4-chloromethylphenyl)-morpholine. The reaction is carried out in the presence of a catalyst such as potassium carbonate and a solvent such as dimethylformamide. The yield of this reaction is usually high, and the compound can be purified by recrystallization.

Scientific Research Applications

1-(2,4-dimethylphenyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine has been shown to have various scientific research applications. It has been used as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), which is a key regulator of the cell cycle. CDK2 inhibitors have been shown to have potential applications in cancer therapy. This compound has also been used as a tool for studying the role of CDK2 in the cell cycle and for identifying new targets for cancer therapy.

Properties

IUPAC Name

4-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c1-12-3-4-15(13(2)9-12)22-17-14(10-20-22)16(18-11-19-17)21-5-7-23-8-6-21/h3-4,9-11H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUGOWKTCZIZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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